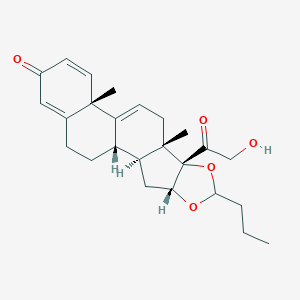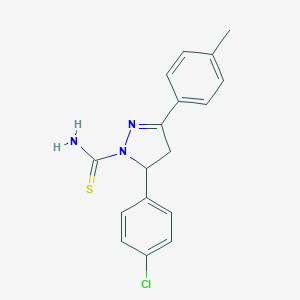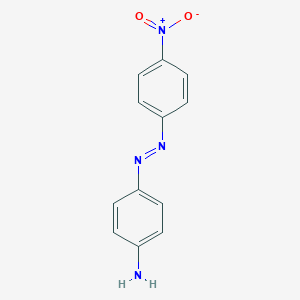![molecular formula C10H17N B125005 (4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine CAS No. 152375-27-4](/img/structure/B125005.png)
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HEHPP and is a cyclic amino alcohol.
Mecanismo De Acción
The mechanism of action of HEHPP is not yet fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
HEHPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEHPP has been shown to reduce pain and inflammation. In addition, HEHPP has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HEHPP in lab experiments is that it is relatively easy to synthesize. In addition, HEHPP has been shown to have a low toxicity profile. However, one of the limitations of using HEHPP in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are several future directions for research on HEHPP. One possible direction is to investigate its potential use as a treatment for chronic pain and inflammation. Another possible direction is to study its effects on other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of HEHPP.
Métodos De Síntesis
The synthesis of HEHPP can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 1,5-hexadien-3-ol with ethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of HEHPP as the final product.
Aplicaciones Científicas De Investigación
HEHPP has been studied for its potential applications in various fields. In the field of medicine, HEHPP has been investigated for its ability to act as an analgesic and anti-inflammatory agent. In addition, HEHPP has been studied for its potential use as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
152375-27-4 |
|---|---|
Nombre del producto |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1 |
Clave InChI |
CCEXVZNUHRQRQP-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@]12CCCC1=NCCC2 |
SMILES |
CCC12CCCC1=NCCC2 |
SMILES canónico |
CCC12CCCC1=NCCC2 |
Sinónimos |
2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



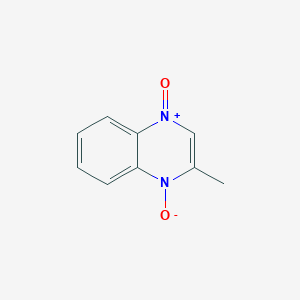
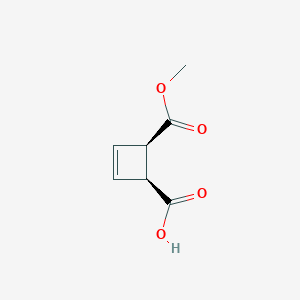
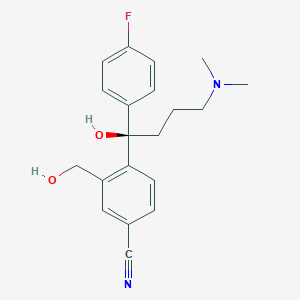
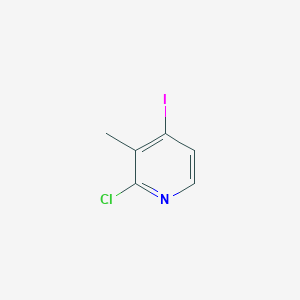
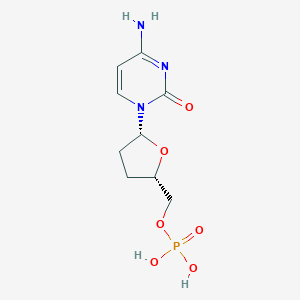
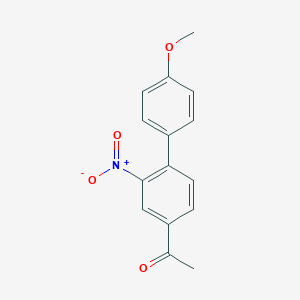
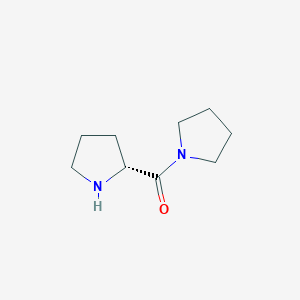
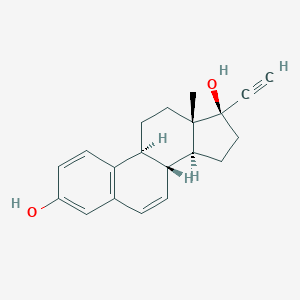
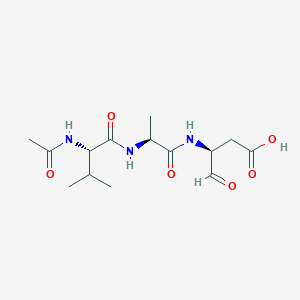
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
